Silane, (1Z)-1-hexenyltriphenyl-
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Overview
Description
Silane, (1Z)-1-hexenyltriphenyl- is an organosilicon compound that features a silicon atom bonded to a (1Z)-1-hexenyl group and three phenyl groups. This compound is part of a broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1Z)-1-hexenyltriphenyl- typically involves the hydrosilylation of 1-hexene with triphenylsilane. This reaction is catalyzed by transition metals such as platinum or rhodium. The reaction conditions generally include:
Temperature: Room temperature to 100°C
Solvent: Toluene or other non-polar solvents
Catalyst: Platinum or rhodium complexes
Industrial Production Methods
Industrial production of silanes often involves the direct reaction of silicon with chlorinated hydrocarbons, followed by purification steps to isolate the desired silane compound. The process may include:
Chlorination: Silicon reacts with chlorinated hydrocarbons to form chlorosilanes.
Hydrosilylation: Chlorosilanes are further reacted with alkenes in the presence of a catalyst to form the desired silane.
Purification: The product is purified through distillation or other separation techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Silane, (1Z)-1-hexenyltriphenyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form silanols or siloxanes.
Reduction: Can be reduced to form simpler silanes or silicon-containing compounds.
Substitution: Undergoes nucleophilic substitution reactions where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
Oxidation: Silanols, siloxanes
Reduction: Simpler silanes, silicon hydrides
Substitution: Various substituted silanes depending on the nucleophile used
Scientific Research Applications
Silane, (1Z)-1-hexenyltriphenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its strong bonding properties.
Mechanism of Action
The mechanism of action of Silane, (1Z)-1-hexenyltriphenyl- involves the formation of strong silicon-carbon and silicon-oxygen bonds. These bonds are formed through:
Hydrosilylation: Addition of silicon-hydrogen bonds to carbon-carbon double bonds.
Polymerization: Formation of Si-O-Si linkages through condensation reactions.
Surface Functionalization: Attachment to surfaces via silanol groups, enhancing adhesion and stability.
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: Similar structure but lacks the (1Z)-1-hexenyl group.
Vinyltriphenylsilane: Contains a vinyl group instead of a (1Z)-1-hexenyl group.
Phenylsilane: Contains only one phenyl group and three hydrogen atoms.
Uniqueness
Silane, (1Z)-1-hexenyltriphenyl- is unique due to the presence of the (1Z)-1-hexenyl group, which imparts distinct reactivity and properties compared to other silanes. This compound’s ability to undergo specific reactions and form stable bonds makes it valuable in various applications, particularly in materials science and surface chemistry.
Properties
CAS No. |
126741-75-1 |
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Molecular Formula |
C24H26Si |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
hex-1-enyl(triphenyl)silane |
InChI |
InChI=1S/C24H26Si/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24/h5-21H,2-4H2,1H3 |
InChI Key |
KMERIWDTSMMZMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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